molecular formula C23H24N2O4 B12889460 (4R,4'R)-2,2'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12889460
M. Wt: 392.4 g/mol
InChI Key: FTWDLHRHPOWNEO-VNTMZGSJSA-N
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Description

(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a dioxolane ring and two dihydrooxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Formation of the Dihydrooxazole Rings: The dihydrooxazole rings can be formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring or the phenyl groups.

    Reduction: Reduction reactions could target the oxazole rings or the phenyl groups.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl groups or the oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a chiral ligand, it would facilitate the formation of chiral complexes that can catalyze asymmetric reactions. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.

    (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of phenyl groups.

Uniqueness

The uniqueness of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(4R)-2-[(4R,5R)-2,2-dimethyl-5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dioxolan-4-yl]-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C23H24N2O4/c1-23(2)28-19(21-24-17(13-26-21)15-9-5-3-6-10-15)20(29-23)22-25-18(14-27-22)16-11-7-4-8-12-16/h3-12,17-20H,13-14H2,1-2H3/t17-,18-,19+,20+/m0/s1

InChI Key

FTWDLHRHPOWNEO-VNTMZGSJSA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C

Origin of Product

United States

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